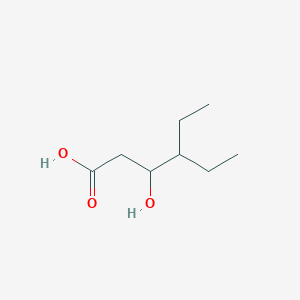
4-Ethyl-3-hydroxyhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3-hydroxyhexanoic acid is an organic compound with the molecular formula C8H16O3. It is a derivative of hexanoic acid, featuring a hydroxyl group (-OH) at the third carbon and an ethyl group (-C2H5) at the fourth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
4-Ethyl-3-hydroxyhexanoic acid can be synthesized through several methods. One common approach involves the esterification of 3-hydroxyhexanoic acid with ethanol, followed by the introduction of an ethyl group at the fourth carbon. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, where they undergo esterification and subsequent ethylation. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity.
化学反応の分析
Types of Reactions
4-Ethyl-3-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: 4-Ethyl-3-oxohexanoic acid or 4-Ethyl-3-carboxyhexanoic acid.
Reduction: 4-Ethyl-3-hydroxyhexanol.
Substitution: 4-Ethyl-3-chlorohexanoic acid or 4-Ethyl-3-aminohexanoic acid.
科学的研究の応用
4-Ethyl-3-hydroxyhexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in antiviral treatments.
Industry: It is used in the production of flavors and fragrances due to its fruity aroma.
作用機序
The mechanism of action of 4-Ethyl-3-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is believed to be due to its ability to inhibit viral replication by interfering with the viral life cycle . The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes required for viral replication.
類似化合物との比較
Similar Compounds
3-Hydroxyhexanoic acid: Lacks the ethyl group at the fourth carbon.
4-Ethylhexanoic acid: Lacks the hydroxyl group at the third carbon.
3-Hydroxy-4-methylhexanoic acid: Has a methyl group instead of an ethyl group at the fourth carbon.
Uniqueness
4-Ethyl-3-hydroxyhexanoic acid is unique due to the presence of both the hydroxyl group and the ethyl group, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of chemical reactions and potentially exhibit unique biological activities compared to its analogs.
特性
分子式 |
C8H16O3 |
|---|---|
分子量 |
160.21 g/mol |
IUPAC名 |
4-ethyl-3-hydroxyhexanoic acid |
InChI |
InChI=1S/C8H16O3/c1-3-6(4-2)7(9)5-8(10)11/h6-7,9H,3-5H2,1-2H3,(H,10,11) |
InChIキー |
BNBSKLOMIDOKJQ-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C(CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


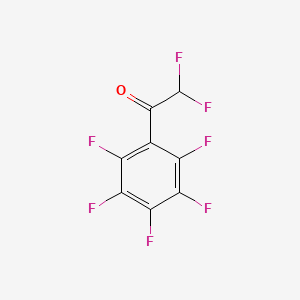

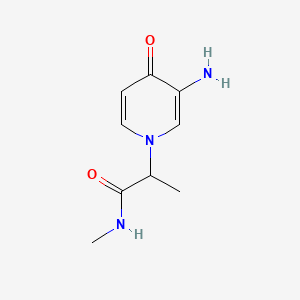
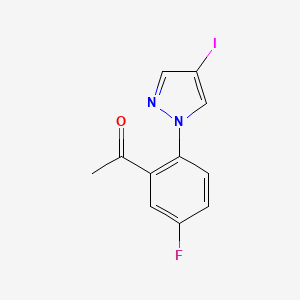


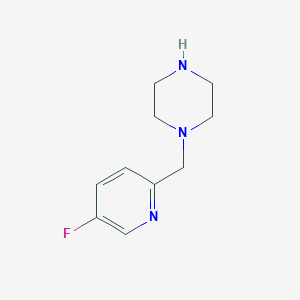


![Sodium5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B15311671.png)


![N-[1-(2-aminoethyl)piperidin-4-yl]butanamide](/img/structure/B15311684.png)

